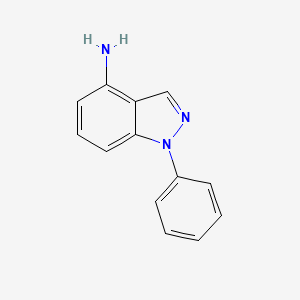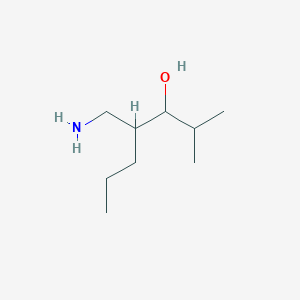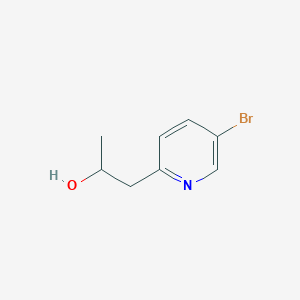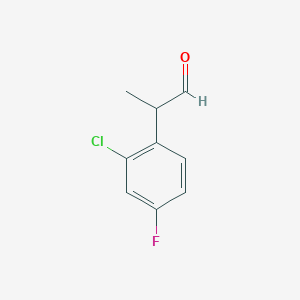![molecular formula C13H18FNO2 B13560123 [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol CAS No. 1987117-53-2](/img/structure/B13560123.png)
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is an organic compound with the molecular formula C13H18FNO2 It is a fluorinated aromatic alcohol that contains a piperidine ring, which is a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Piperidine Substitution: Attachment of the piperidine ring to the fluorinated aromatic compound.
Methoxylation: Introduction of the methoxy group to the piperidine ring.
Reduction: Reduction of the intermediate compound to form the final alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Further reduction of the alcohol group to a hydrocarbon.
Substitution: Replacement of the fluorine atom or methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of fluorinated aromatic alcohols on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Fluoro-2-(4-methylpiperidin-1-yl)phenyl]methanol
- [3-Fluoro-2-(4-ethoxypiperidin-1-yl)phenyl]methanol
- [3-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]methanol
Uniqueness
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is unique due to the presence of the methoxy group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and stability, which are important factors in its applications.
Propiedades
Número CAS |
1987117-53-2 |
|---|---|
Fórmula molecular |
C13H18FNO2 |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
[3-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18FNO2/c1-17-11-5-7-15(8-6-11)13-10(9-16)3-2-4-12(13)14/h2-4,11,16H,5-9H2,1H3 |
Clave InChI |
KKCSGMPGWJGMTB-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)C2=C(C=CC=C2F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)


![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)



